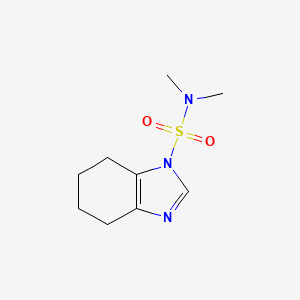
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, connected by an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 4-chloro-3-fluorobenzene and 3-chlorobenzoyl chloride are used as starting materials. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
4-chloro-3-fluorobenzene+3-chlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
化学反应分析
Types of Reactions
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
科学研究应用
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-2-(3-chlorophenyl)ethanone
- 1-(4-Fluorophenyl)-2-(3-chlorophenyl)ethanone
- 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Uniqueness
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings
属性
分子式 |
C14H9Cl2FO |
|---|---|
分子量 |
283.1 g/mol |
IUPAC 名称 |
1-(4-chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H9Cl2FO/c15-11-3-1-2-9(6-11)7-14(18)10-4-5-12(16)13(17)8-10/h1-6,8H,7H2 |
InChI 键 |
PDXRIZPPYJJAFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC(=C(C=C2)Cl)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-](/img/structure/B8642925.png)





![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)




